Dimethyl 2-amino-3-hydroxybutanedioate

Description

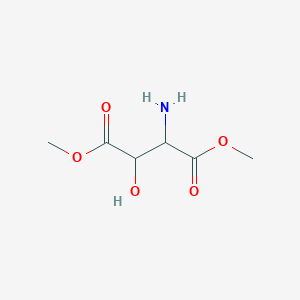

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-amino-3-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPFNKFGJIMFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500873 | |

| Record name | Dimethyl 3-hydroxyaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471242-80-5 | |

| Record name | Dimethyl 3-hydroxyaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Its Significance in Contemporary Chemical Synthesis

Dimethyl 2-amino-3-hydroxybutanedioate is a chiral molecule that possesses two stereocenters, meaning it can exist in four different stereoisomeric forms. wikipedia.orgmdpi.com This inherent chirality, combined with its multiple functional groups—an amine, a hydroxyl group, and two ester moieties—makes it a highly valuable precursor in the synthesis of a wide array of complex organic molecules. Its significance in modern chemical synthesis stems from its utility as a versatile chiral building block, enabling the construction of molecules with specific three-dimensional arrangements, a critical factor in determining their biological activity.

The presence of both a hydroxyl and an amino group on adjacent carbon atoms provides a platform for diverse chemical transformations. These functional groups can be selectively protected and modified, allowing for the stepwise and controlled construction of intricate molecular frameworks. The ester functionalities also offer handles for further derivatization, such as conversion to amides or other carboxylic acid derivatives.

Several synthetic strategies have been developed to access optically pure stereoisomers of 3-hydroxyaspartic acid and its esters. A notable approach involves the Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate, which provides a concise route to a protected form of (2R,3R)-3-hydroxyaspartic acid. nih.gov This method highlights the use of powerful catalytic asymmetric reactions to install the required stereochemistry with high fidelity.

Foundational Role in Chiral Molecule Synthesis and Medicinal Chemistry

The demand for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Dimethyl 2-amino-3-hydroxybutanedioate serves as a crucial starting material in the asymmetric synthesis of a variety of chiral molecules, including non-proteinogenic amino acids, complex natural products, and pharmacologically active compounds.

Asymmetric Synthesis of Stereoisomers

The synthesis of the four distinct stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, a natural product with inhibitory activity against yeast α-glucosidase, showcases the utility of chiral building blocks derived from asymmetric reactions. nih.gov Key steps in these syntheses often involve Sharpless asymmetric dihydroxylation to establish the initial stereocenters, followed by stereochemical inversion techniques like the Mitsunobu reaction to access other stereoisomers. nih.gov Such synthetic routes underscore the importance of having access to all possible stereoisomers of a chiral building block to fully explore the structure-activity relationships of bioactive molecules.

Applications in Medicinal Chemistry

The incorporation of β-amino acids, such as 3-hydroxyaspartic acid, into peptides is a growing area of interest in medicinal chemistry. acs.orghilarispublisher.com Peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. nih.gov The unique conformational properties imparted by β-amino acids can also lead to peptides with novel biological activities. acs.orgnih.gov

Derivatives of 3-hydroxyaspartic acid are found in nature, highlighting their biological relevance. For instance, D-threo-3-Hydroxyaspartate is a component of the siderophore ornibactin. wikipedia.org Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms, and their unique structures are of interest for the development of novel antimicrobial agents. The coordination chemistry of siderophores like gramibactin, which contains a β-hydroxy-aspartate donor, has been studied in detail, providing insights into their iron-binding mechanisms. acs.org

Furthermore, poly(aspartic acid) and its derivatives are being explored for various biomedical applications, including as drug delivery systems. researchgate.net These polymers are biodegradable and biocompatible, making them suitable for in vivo applications. The ability to modify the carboxylic acid side chains allows for the attachment of drugs and targeting ligands, enabling the development of sophisticated drug delivery vehicles.

Overview of Primary Research Domains and Emerging Trends

Esterification Approaches to this compound

The synthesis of this compound fundamentally involves the esterification of the dicarboxylic acid, 3-hydroxyaspartic acid, with methanol (B129727). This transformation can be achieved through both classical acid catalysis and modern enzymatic methods.

Acid-Catalyzed Esterification Protocols and Optimization

Acid-catalyzed esterification, often referred to as Fischer esterification, is a well-established method for converting carboxylic acids to esters. In the context of this compound, this involves treating 3-hydroxyaspartic acid with an excess of methanol in the presence of a strong acid catalyst.

The reaction mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the corresponding methyl ester. Given that 3-hydroxyaspartic acid possesses two carboxylic acid groups, the reaction proceeds to form the diester, this compound.

Commonly employed acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Optimization of these parameters is crucial for an efficient synthesis. Key variables include the molar ratio of methanol to the amino acid, catalyst concentration, reaction temperature, and reaction time. google.com The removal of water as it is formed can also drive the equilibrium towards the product side, thereby increasing the yield.

To illustrate the impact of these parameters, a hypothetical optimization study is presented in the following data table, based on typical conditions for amino acid esterification.

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (10) | 65 (reflux) | 8 | 75 |

| 2 | H₂SO₄ (20) | 65 (reflux) | 8 | 85 |

| 3 | H₂SO₄ (20) | 80 | 6 | 90 |

| 4 | p-TSA (20) | 65 (reflux) | 12 | 82 |

Enzymatic Synthesis Routes and Biocatalytic Considerations

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis for the production of this compound. Lipases are the most commonly employed enzymes for esterification reactions due to their broad substrate specificity, high stability in organic solvents, and chemo-, regio-, and stereoselectivity.

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The active site of the lipase (B570770), typically containing a serine-histidine-aspartate catalytic triad, reacts with the carboxylic acid to form this intermediate, which then reacts with the alcohol (methanol) to yield the ester and regenerate the enzyme. nih.gov This process is often carried out in non-aqueous or low-water media to favor the synthesis reaction over the reverse hydrolysis reaction.

Key considerations for developing a successful enzymatic synthesis include the choice of lipase, the reaction medium, water activity, temperature, and the molar ratio of substrates. Immobilization of the lipase on a solid support can enhance its stability and facilitate its recovery and reuse, making the process more cost-effective. Lipases such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei are frequently used for ester synthesis. researchgate.net

The following interactive data table summarizes hypothetical results from a screening of different lipases and reaction conditions for the synthesis of this compound.

| Entry | Lipase Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Candida antarctica B | Toluene | 50 | 24 | 92 |

| 2 | Rhizomucor miehei | Hexane | 45 | 48 | 85 |

| 3 | Pseudomonas cepacia | DIPE | 50 | 36 | 88 |

| 4 | Candida antarctica B | Solvent-free | 60 | 24 | 95 |

Stereoselective and Enantioselective Synthesis Pathways

3-Hydroxyaspartic acid possesses two stereocenters, meaning it can exist as four stereoisomers. wikipedia.org Consequently, the synthesis of a specific stereoisomer of this compound requires stereoselective control.

Chiral Auxiliary Strategies for Diastereocontrol

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing specific stereoisomers of β-hydroxy-α-amino acids, chiral auxiliaries can be attached to a glycine (B1666218) or acetate (B1210297) enolate equivalent, which then undergoes a diastereoselective aldol-type reaction with an appropriate electrophile.

For instance, pseudoephenamine can serve as a chiral auxiliary. When attached to glycine to form pseudoephenamine glycinamide, its corresponding enolate undergoes highly diastereoselective aldol (B89426) additions to aldehydes, leading to syn-β-hydroxy-α-amino acid derivatives. nih.gov The auxiliary can then be cleaved under mild conditions to yield the desired product. Other chiral auxiliaries, such as those based on oxazolidinones, have also been successfully employed in the asymmetric synthesis of β-hydroxy-α-amino acids. researchgate.net

Diastereoselective Control in the Synthesis of Derivatives

Achieving diastereoselective control in the synthesis of derivatives of this compound often involves the stereoselective synthesis of the 3-hydroxyaspartic acid precursor. One approach involves the diastereoselective enolate hydroxylation of a derivative of glutamic acid. For example, a protected D-glutamic acid derivative can be converted to its enolate and then reacted with an electrophilic oxygen source, such as an oxaziridine, to introduce the hydroxyl group with high diastereoselectivity. nsf.gov Subsequent manipulation of the functional groups would then lead to the desired stereoisomer of 3-hydroxyaspartic acid, which can then be esterified.

Another strategy involves the use of substrate-controlled reactions where the existing stereocenter in a chiral starting material directs the formation of a new stereocenter. For example, the asymmetric aminohydroxylation of a chiral α,β-unsaturated ester can be employed to introduce the amino and hydroxyl groups in a stereocontrolled manner.

Process Optimization for Enhanced Synthetic Yields and Purity

Optimizing the synthetic process for this compound is crucial for maximizing the yield and ensuring high purity of the final product, which is particularly important for potential applications in fine chemicals and pharmaceuticals.

For acid-catalyzed esterification, several strategies can be employed to enhance the yield. The use of a large excess of methanol can shift the equilibrium towards the product side. google.com Additionally, the continuous removal of water, a byproduct of the reaction, using methods such as azeotropic distillation or the use of dehydrating agents can significantly improve the conversion. acs.org The choice of a strong, non-nucleophilic acid catalyst at an optimal concentration is also critical to accelerate the reaction while minimizing side reactions. acs.org Reaction temperature and time are interdependent parameters that need to be carefully controlled to ensure complete reaction without promoting degradation of the product.

In enzymatic synthesis, process optimization focuses on creating an ideal environment for the enzyme to function efficiently and for an extended period. Immobilization of the lipase is a key strategy to improve its stability and reusability. The water activity of the reaction medium must be carefully controlled; while some water is necessary for enzyme activity, excess water will promote the reverse hydrolysis reaction. The choice of an appropriate organic solvent is also crucial, as it affects the solubility of the substrates and the activity and stability of the enzyme. In some cases, a solvent-free system can lead to higher productivity.

Purification of the final product, this compound, is another critical aspect of process optimization. Following the reaction, the crude product may contain unreacted starting materials, the catalyst, and byproducts. For acid-catalyzed reactions, the acid catalyst must be neutralized and removed. The product can then be purified using techniques such as extraction, crystallization, or chromatography. In the case of enzymatic synthesis, the immobilized enzyme can be easily removed by filtration. The purification of the product from the reaction mixture can then be achieved through similar methods.

Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of renewable feedstocks, the development of catalytic and biocatalytic methods, the use of safer solvents and reagents, and the minimization of waste.

Biocatalysis offers a powerful tool for the stereoselective synthesis of complex molecules like 3-hydroxyaspartic acid, the precursor to this compound. The use of whole-cell biocatalysts or isolated enzymes can lead to high yields and enantiopurities under mild reaction conditions.

A notable example is the development of a process for the efficient synthesis of L-threo-3-hydroxyaspartic acid (L-THA) using an engineered Escherichia coli strain. nih.gov This whole-cell biocatalyst expresses asparagine hydroxylase, which can be utilized for the production of L-THA from L-asparagine. nih.gov In a preparative-scale reaction using a jar fermentor, a molar yield of 96% was achieved, demonstrating the potential for industrial application. nih.gov

Enzymatic resolutions are another key strategy in green synthesis. For instance, enantiomerically enriched hydroxy-substituted β-amino esters have been synthesized through lipase-catalyzed enantioselective hydrolysis in organic media. nih.gov Lipase B from Candida antarctica (CAL-B) has shown catalytic activity in the resolution of such compounds, yielding products with moderate to good enantiomeric excess. nih.gov

Enzymatic Synthesis Approaches

| Enzyme/Biocatalyst | Substrate | Product | Key Green Chemistry Aspects | Reference |

|---|---|---|---|---|

| Engineered E. coli (expressing asparagine hydroxylase) | L-asparagine | L-threo-3-hydroxyaspartic acid | High yield (96%), use of a whole-cell biocatalyst, mild reaction conditions. | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic hydroxy-substituted β-amino esters | Enantiomerically enriched β-amino esters | Enantioselective resolution, use of enzymes as catalysts. | nih.gov |

The development of catalytic methods that maximize atom economy is a cornerstone of green chemistry. The "hydrogen borrowing" methodology is a powerful strategy for carbon-nitrogen bond formation that is considered waste-free. springernature.comrug.nl This approach has been successfully applied to the direct amination of β-hydroxyl acid esters to produce β-amino acid esters using a cooperative catalytic system comprising a homogeneous ruthenium catalyst and a Brønsted acid additive. rug.nl This method is highly atom-economic and demonstrates broad functional-group tolerance. rug.nl

Furthermore, the direct fixation of nitrogen and carbon from gaseous sources to produce amino acids represents a highly sustainable approach. rsc.org An artificial photosynthetic process using an electrophotocatalyst based on hydroxyapatite (B223615) has been developed for the synthesis of glycine and alanine (B10760859) from N₂, CO₂, CH₄, and H₂O under mild conditions. rsc.org While not yet applied to this compound, this demonstrates a frontier in the green synthesis of amino acids.

The choice of reagents and solvents plays a crucial role in the environmental footprint of a synthetic process. Dimethyl carbonate (DMC) is an environmentally sustainable reagent that can be used for methylation reactions. nih.govrsc.org A novel and efficient acid-assisted method for the O-methylation, N,O-dimethylation, and N-formylation of various amino acids has been developed using a DMC and acid system, achieving high conversions and yields. rsc.org This method is eco-friendly, utilizes a cost-effective reagent, and has broad applicability to a range of amino acids. rsc.org

The esterification of amino acids can also be achieved using greener methods. For example, the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature provides a convenient route to amino acid methyl ester hydrochlorides in good to excellent yields. mdpi.com

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another emerging green synthetic strategy. rsc.org By harnessing mechanical force, typically through ball milling, reactions can proceed with improved atom economy and energy efficiency. rsc.org

Green Reagents and Catalytic Systems

| Methodology | Key Reagent/Catalyst | Transformation | Key Green Chemistry Aspects | Reference |

|---|---|---|---|---|

| Hydrogen Borrowing | Ruthenium-based catalyst and Brønsted acid | Amination of β-hydroxyl acid esters | High atom economy, waste-free C-N bond formation. | springernature.comrug.nl |

| Green Methylation | Dimethyl Carbonate (DMC) and acid | O-methylation and N,O-dimethylation of amino acids | Use of a sustainable and non-toxic reagent, high efficiency. | rsc.org |

| Esterification | Trimethylchlorosilane/Methanol | Esterification of amino acids | Mild reaction conditions, good to excellent yields. | mdpi.com |

| Artificial Photosynthesis | Hydroxyapatite-based electrophotocatalyst | Fixation of N₂ and CO₂ to form amino acids | Use of abundant gaseous feedstocks, sustainable process. | rsc.org |

Functional Group Interconversions

The strategic modification of the functional groups in this compound is pivotal for the synthesis of novel derivatives. These transformations include oxidation, reduction, and nucleophilic substitution reactions, each offering a pathway to molecules with distinct chemical properties.

Oxidation Reactions and Mechanistic Insights

The oxidation of the secondary hydroxyl group in this compound to a ketone is a fundamental transformation. This reaction typically proceeds via the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon. The mechanism is contingent on the oxidizing agent employed.

Common oxidizing agents for secondary alcohols include chromium-based reagents (e.g., pyridinium chlorochromate, PCC) and Swern oxidation conditions (oxalyl chloride, triethylamine, and dimethyl sulfoxide). The choice of reagent is critical to prevent over-oxidation or side reactions involving the amino group.

| Oxidizing Agent | Product | Mechanistic Features |

| Pyridinium chlorochromate (PCC) | Dimethyl 2-amino-3-oxobutanedioate | Forms a chromate ester intermediate, followed by E2 elimination. |

| Swern Oxidation | Dimethyl 2-amino-3-oxobutanedioate | Involves the formation of an alkoxysulfonium salt, which then undergoes intramolecular elimination. |

Reduction Reactions and Associated Reagents

The reduction of the ester functionalities in this compound can be achieved using powerful reducing agents. These reactions are crucial for accessing the corresponding diol, a valuable synthetic intermediate.

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing both ester groups to primary alcohols. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the ester, followed by the elimination of the methoxy group and subsequent reduction of the resulting aldehyde.

Alternatively, selective reduction of one ester group might be achievable under carefully controlled conditions or through enzymatic processes, offering a route to mono-alcohols.

| Reducing Agent | Functional Group Targeted | Product |

| Lithium aluminum hydride (LiAlH₄) | Both methyl esters | 2-Amino-3-hydroxybutane-1,4-diol |

| Sodium borohydride (NaBH₄) | Generally unreactive with esters | No reaction |

Nucleophilic Substitution Reactions and Reactivity Profiles

The hydroxyl and amino groups of this compound are susceptible to nucleophilic substitution reactions. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate substitution by a wide range of nucleophiles.

The amino group, being a nucleophile itself, can undergo reactions with electrophiles. For instance, acylation with acid chlorides or anhydrides yields the corresponding amides. Alkylation of the amine can also be achieved, though it may lead to a mixture of primary, secondary, and tertiary amines.

| Electrophile | Nucleophilic Center | Product |

| Acetyl chloride | Amino group | Dimethyl 2-(acetylamino)-3-hydroxybutanedioate |

| Tosyl chloride | Hydroxyl group | Dimethyl 2-amino-3-(tosyloxy)butanedioate |

Cyclization and Ring-Forming Reactions

The presence of multiple functional groups in this compound provides the foundation for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic frameworks.

Hydroxyl-Directed Cyclization Strategies

The hydroxyl group can act as an internal nucleophile, attacking one of the electrophilic ester carbonyl carbons. This intramolecular transesterification can lead to the formation of a lactone (a cyclic ester). The regioselectivity of this cyclization (i.e., which ester is attacked) would be influenced by steric and electronic factors, as well as the reaction conditions. For instance, acid or base catalysis is typically required to promote such cyclizations. The formation of a five- or six-membered ring is generally favored due to thermodynamic stability.

Formation of Heterocyclic Frameworks

The combination of the amino and hydroxyl groups allows for the synthesis of various nitrogen- and oxygen-containing heterocycles. For instance, reaction with a suitable carbonyl compound could lead to the formation of an oxazolidine ring.

Furthermore, derivatives of this compound can serve as precursors for more complex heterocyclic systems. For example, after converting the hydroxyl group to a better leaving group, intramolecular nucleophilic attack by the amino group can result in the formation of an aziridine ring. These heterocyclic frameworks are of significant interest in medicinal chemistry due to their presence in many biologically active molecules.

| Reagent/Condition | Functional Groups Involved | Heterocyclic Product |

| Acid/Base catalysis | Hydroxyl and Ester | Lactone |

| Phosgene or its equivalent | Amino and Hydroxyl | Oxazolidinone |

| Conversion of OH to a leaving group | Amino and modified Hydroxyl | Aziridine |

Ester Hydrolysis and its Impact on Synthetic Routes

The hydrolysis of the two methyl ester groups in this compound is a fundamental transformation that significantly influences its application in synthetic pathways. This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid and methanol. The hydrolysis can be catalyzed by either acid or base, with the reaction mechanism and rate being dependent on the conditions employed.

Under basic conditions, hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is typically a non-reversible process as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group. Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is generally reversible.

The presence of the amino and hydroxyl groups in close proximity to the ester functionalities can influence the rate of hydrolysis. For instance, neighboring amino acid residues have been shown to modulate the hydrolysis rate of ester bonds. rsc.org The synthetic utility of controlling the hydrolysis of this compound is significant. Selective hydrolysis of one ester group over the other would yield a monoester, a valuable intermediate for further functionalization.

Table 1: Conditions for Ester Hydrolysis of this compound

| Catalyst | Reagents | Expected Major Product |

|---|---|---|

| Acid | HCl or H₂SO₄ in H₂O | 2-amino-3-hydroxybutanedioic acid |

| Base | NaOH or KOH in H₂O/MeOH | Disodium 2-amino-3-hydroxybutanedioate |

This table is illustrative and based on general principles of ester hydrolysis.

Peptide Bond Formation and Related Coupling Chemistry

The formation of a peptide bond is a condensation reaction between the carboxylic acid group of one amino acid and the amino group of another. khanacademy.orgkhanacademy.org For this compound to participate in peptide bond formation as the N-terminal residue, one or both of its ester groups must first be hydrolyzed to the corresponding carboxylic acid(s). Conversely, it can act as the C-terminal residue through its free amino group.

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient and requires activation of the carboxylic acid. youtube.com Common coupling reagents used to facilitate this transformation include carbodiimides such as dicyclohexylcarbodiimide (DCC). youtube.com These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the nucleophilic amino group of the incoming amino acid.

A critical aspect of peptide synthesis involving polyfunctional amino acids like 3-hydroxyaspartic acid is the use of protecting groups. The hydroxyl and any non-reacting carboxyl groups must be protected to prevent unwanted side reactions. For instance, the hydroxyl group could be protected as a benzyl ether or a silyl ether, while the second carboxylic acid (if the monoester is used) could be protected as a tert-butyl ester. The amino group of the other reactant amino acid would also typically be protected (e.g., with a Boc or Fmoc group). youtube.com

Table 2: Reagents for Peptide Bond Formation

| Step | Purpose | Example Reagents |

|---|---|---|

| 1. Hydrolysis | Unmasking the carboxylic acid | LiOH, H₂O/THF |

| 2. Protection | Protecting the hydroxyl and second carboxyl group | TBDMS-Cl, Boc₂O |

| 3. Activation | Activating the free carboxylic acid for coupling | DCC, HOBt |

| 4. Coupling | Formation of the peptide bond | Protected amino acid ester |

This table provides a general synthetic sequence and is not exhaustive.

Research into Novel this compound Derivatives

The functional groups of this compound serve as handles for the synthesis of a variety of novel derivatives. Research in this area focuses on creating new molecules with potentially interesting chemical and biological properties.

Derivatives of the Amino Group: The primary amine can be transformed into a wide range of functional groups. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or converted into sulfonamides. It can also participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

Derivatives of the Hydroxyl Group: The secondary alcohol can be acylated to form esters or alkylated to form ethers. Oxidation of the hydroxyl group would yield a ketone, specifically Dimethyl 2-amino-3-oxobutanedioate.

Derivatives of the Ester Groups: The ester groups can be converted to amides by reaction with amines (aminolysis) or reduced to alcohols using reducing agents like lithium aluminum hydride. They can also react with Grignard reagents to produce tertiary alcohols.

Cyclic Derivatives: The presence of multiple functional groups allows for the possibility of intramolecular reactions to form cyclic derivatives. For instance, under certain conditions, the amino group could potentially react with one of the ester groups to form a lactam, or the hydroxyl group could react to form a lactone, although the latter is less likely for the dimethyl ester without prior hydrolysis.

The synthesis of these derivatives expands the chemical space accessible from this starting material and allows for the generation of compound libraries for various screening purposes.

Table 3: Potential Novel Derivatives of this compound

| Functional Group Targeted | Reaction Type | Potential Derivative Class |

|---|---|---|

| Amino Group | Acylation | N-acyl derivatives |

| Amino Group | Reductive Amination | N-alkyl derivatives |

| Hydroxyl Group | Oxidation | 2-amino-3-oxo derivatives |

| Hydroxyl Group | Etherification | O-alkyl ethers |

| Ester Groups | Aminolysis | Diamide derivatives |

This table illustrates potential synthetic transformations.

Applications in Organic Synthesis and Advanced Materials Development

Dimethyl 2-amino-3-hydroxybutanedioate as a Chiral Building Block

As a chiral building block, this compound offers a pre-defined stereochemical framework, originating from the chiral pool. The synthesis of optically active 3-hydroxyaspartic acid isomers and their derivatives, including the dimethyl ester, often utilizes chiral templates like tartrate derivatives to ensure stereochemical purity. tandfonline.com This strategic approach allows for the creation of enantiomerically pure compounds that are crucial for various applications, particularly in the pharmaceutical industry. The presence of amino, hydroxyl, and diester functionalities within a single molecule provides multiple reaction sites for further chemical transformations.

Synthesis of Chiral Intermediates for Pharmaceutical Development

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods for obtaining chiral intermediates. nih.gov Compounds like this compound are valuable starting materials in this context. For instance, derivatives of 3-hydroxyaspartic acid have been recognized for their biological importance and their utility as multifunctional building blocks in organic synthesis. nih.gov The synthesis of strategically protected 3-hydroxyaspartic acid derivatives in enantiopure form has been a focus of research. nih.gov One of the key challenges in medicinal chemistry is the creation of molecules with precise three-dimensional arrangements to ensure effective interaction with biological targets. The stereocenters present in this compound serve as a foundation for constructing such intricate molecular architectures.

Stereocontrol in the Construction of Complex Organic Molecules

Stereocontrol is a critical aspect of synthesizing complex organic molecules, and chiral building blocks play a pivotal role in achieving the desired stereochemical outcome. The two stereocenters in this compound allow for the generation of four possible stereoisomers (D-threo, L-threo, D-erythro, and L-erythro), making the synthesis of a specific, optically pure isomer a significant challenge. tandfonline.com Synthetic routes to optically active 3-hydroxyaspartate isomers often rely on established chiral precursors, such as tartaric acid, to control the stereochemistry. tandfonline.com The inherent chirality of this compound can be exploited to direct the stereochemistry of subsequent reactions, thereby enabling the synthesis of complex targets with high stereochemical fidelity.

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While specific examples of this compound being used as a chiral auxiliary are not extensively documented, its structural features—namely its chirality and reactive functional groups—suggest its potential in this capacity. Chiral auxiliaries function by inducing a diastereoselective reaction, after which the auxiliary can be removed and ideally recycled. wikipedia.org

Enantioselective Reactions Directed by the Compound

In principle, if used as a chiral auxiliary, the stereocenters of this compound could influence the approach of reagents to a prochiral center in the attached substrate. This steric hindrance would favor the formation of one diastereomer over the other. For example, in alkylation or aldol (B89426) reactions, the chiral auxiliary can create a biased environment that leads to high enantioselectivity. williams.edu Following the reaction, the ester linkages in this compound would allow for its cleavage from the newly formed chiral molecule.

Strategic Role in Peptide and Peptidomimetic Synthesis

The incorporation of non-standard amino acids into peptides is a common strategy to create peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation. nih.gov 3-Hydroxyaspartic acid, the parent compound of this compound, is a non-proteinogenic amino acid that can be incorporated into peptide sequences. tandfonline.com The hydroxyl group on the side chain can introduce conformational constraints and provide a site for further modifications.

Studies on the incorporation of beta-methyl aspartic acid, a structurally related amino acid, into RGD-containing peptides have demonstrated the critical importance of the side-chain orientation for biological activity. nih.gov The (2S,3S) beta-methylated analogues maintained their binding potency to integrin receptors, whereas the (2S,3R) analogues showed a significant decrease in affinity. nih.gov These findings underscore how subtle changes in the stereochemistry of a single amino acid residue can dramatically impact the biological function of a peptide, highlighting the potential of this compound in designing potent and selective peptidomimetics. nih.gov

Contributions to Natural Product Synthesis and Analogues

3-Hydroxyaspartic acid is a component of some naturally occurring peptide antibiotics, such as cinnamycin and cormycin A. tandfonline.com Therefore, derivatives like this compound are valuable intermediates for the total synthesis of these natural products and their analogues. The synthesis of natural products often requires the assembly of complex molecular architectures with precise stereochemical control, a task for which chiral building blocks derived from the chiral pool are well-suited. researchgate.net The development of synthetic routes to enantiomerically pure 3-hydroxyaspartic acid derivatives is a key step towards accessing these biologically active molecules. nih.gov

| Synthetic Approach | Starting Material | Key Steps | Stereoisomer Obtained | Reference |

| Asymmetric Aminohydroxylation | trans-Ethyl cinnamate | Sharpless asymmetric aminohydroxylation, Phenyl group as a masked carboxylic acid | (2R,3R)-3-hydroxyaspartic acid derivative | nih.gov |

| Chiral Pool Synthesis | Diethyl D-tartrate | Epoxidation, Ring-opening with azide, Catalytic hydrogenation | (2R,3S) isomer of diethyl 3-hydroxyaspartate | tandfonline.com |

| Enzymatic Resolution | dl-racemic mixtures of 3-hydroxyaspartate | Use of d-erythro-3-hydroxyaspartate dehydratase | Optically pure l-erythro-3-hydroxyaspartate | tandfonline.com |

Integration into Polymer and Material Design for Specific Functionalities

The unique bifunctional nature of this compound, possessing both a reactive amine and a hydroxyl group, positions it as a valuable monomer for the synthesis of advanced polymers and functional materials. Its integration into polymer chains can be strategically employed to impart specific chemical and physical properties, leading to materials with tailored functionalities for a range of applications. The presence of these two distinct functional groups allows for versatile polymerization strategies and opportunities for post-polymerization modification.

The incorporation of this compound into polymer backbones can be achieved through various polycondensation reactions. For instance, it can act as an amino-diol monomer in reactions with dicarboxylic acids or their derivatives to form polyesters with pendant amino groups, or with diisocyanates to create polyurethanes. acs.orguctm.edul-i.co.uk The amine group can also react with dicarboxylic acids to form polyamides, with the hydroxyl group remaining as a pendant functionality. researchgate.netmdpi.com This dual reactivity allows for the creation of complex polymer architectures, including linear, branched, and cross-linked networks.

The specific functionalities endowed by the integration of this compound are primarily attributed to its amino and hydroxyl moieties. The hydroxyl groups can significantly increase the hydrophilicity of the resulting polymer, which is advantageous for applications requiring enhanced water absorption or biocompatibility. acs.org Furthermore, these hydroxyl groups can serve as reactive sites for post-polymerization modification, allowing for the grafting of other molecules to further tailor the material's properties. squarespace.comacs.orgfigshare.comresearchgate.net For example, isocyanates can react with the hydroxyl groups to form carbamate linkages, introducing new functionalities. squarespace.comacs.orgfigshare.comresearchgate.net

The amino groups also contribute to the material's functionality. They can act as sites for acid-base interactions, making the polymer pH-responsive. mdpi.com Moreover, primary or secondary amines in the polymer structure can be functionalized through reactions such as amidation or reductive amination. researchgate.net The presence of both amino and hydroxyl groups can also lead to the formation of intra- and intermolecular hydrogen bonds, which can significantly influence the polymer's mechanical properties, such as tensile strength and thermal stability. mdpi.com

The following interactive data table illustrates the hypothetical influence of incorporating a monomer analogous to this compound on the properties of a base polyester.

| Property | Base Polyester | Polyester with Amino-Hydroxyl Monomer | Rationale |

| Glass Transition Temperature (Tg) | 60 °C | 75 °C | Increased hydrogen bonding from amino and hydroxyl groups restricts chain mobility. mdpi.com |

| Water Contact Angle | 85° | 60° | Enhanced hydrophilicity due to the presence of polar amino and hydroxyl groups. acs.org |

| Tensile Strength | 50 MPa | 65 MPa | Intermolecular hydrogen bonds between polymer chains increase the force required to pull them apart. |

| Biodegradability | Moderate | Enhanced | The presence of amino acid-like structures can increase susceptibility to enzymatic degradation. |

| pH-Responsiveness | None | Swelling in acidic pH | The amino groups can be protonated at low pH, leading to electrostatic repulsion and polymer chain expansion. mdpi.com |

Detailed research findings on polymers derived from amino acid-based monomers have demonstrated their potential in biomedical applications. For example, polymers functionalized with amino acids can exhibit improved biocompatibility and can be designed for controlled drug delivery. nih.gov The ability to tune the properties of polymers by incorporating monomers with specific functional groups is a cornerstone of modern material science. For instance, the introduction of hydroxyl groups into polyamides has been shown to affect their solubility and processing characteristics. mdpi.com

In the context of advanced materials, the integration of this compound could lead to the development of "smart" materials that respond to environmental stimuli such as pH. mdpi.com The potential for creating biodegradable polyesters and polyamides also aligns with the growing demand for sustainable materials. elsevierpure.com The versatility of this monomer is further highlighted by its potential use in creating cross-linked networks, leading to the formation of hydrogels or thermosets with enhanced mechanical and thermal properties. acs.org

The following table summarizes potential polymer types and their imparted functionalities resulting from the integration of this compound.

| Polymer Type | Co-monomer(s) | Key Imparted Functionalities | Potential Applications |

| Functionalized Polyester | Dicarboxylic acid (e.g., Adipic acid) | Pendant amino groups, increased hydrophilicity, biodegradability. elsevierpure.com | Biomedical scaffolds, drug delivery systems. |

| Functionalized Polyamide | Dicarboxylic acid (e.g., Terephthalic acid) | Pendant hydroxyl groups, improved solubility, sites for post-polymerization modification. mdpi.com | High-performance fibers, specialty plastics. |

| Functionalized Polyurethane | Diisocyanate (e.g., Hexamethylene diisocyanate) | Increased cross-linking potential, enhanced thermal stability, improved adhesion. acs.orggoogle.com | Coatings, adhesives, foams. |

Research on this compound: A Scientific Void

Initial investigations into the biological and biomedical research applications of the chemical compound this compound have revealed a significant gap in publicly available scientific literature. Despite targeted searches for data on its potential antitumor, neuroprotective, and anti-inflammatory properties, no specific studies detailing the bioactivity of this particular molecule could be identified.

The intended exploration of this compound was to follow a structured outline, focusing on several key areas of biomedical research. This included its potential as an anticancer agent, with a focus on its cytotoxic effects on cancer cell lines such as CaCo-2 and A549, its ability to inhibit enzymes like matrix metalloproteinases (MMPs), the induction of apoptosis in cancerous cells, and an analysis of its structure-activity relationship to enhance efficacy. Furthermore, the planned investigation was to cover its potential neuroprotective effects and therapeutic pathways, as well as its anti-inflammatory and immunomodulatory properties.

Unfortunately, this body of research does not extend to this compound. The absence of data prevents any detailed discussion or the creation of data tables as originally intended. It underscores that not all chemical compounds, even those with structures that might suggest potential biological activity, have been subjected to rigorous scientific scrutiny.

Therefore, until research is conducted and published, the biological and biomedical applications of this compound remain an unexplored area within the scientific landscape.

Biological and Biomedical Research Applications of Dimethyl 2 Amino 3 Hydroxybutanedioate

Anti-inflammatory Properties and Immunomodulatory Effects

Modulation of Pro-inflammatory Cytokines (e.g., Interleukin-6)

Currently, there is a lack of available scientific literature and research data detailing the specific effects of Dimethyl 2-amino-3-hydroxybutanedioate on the modulation of pro-inflammatory cytokines, including Interleukin-6. Extensive searches of scholarly databases have not yielded studies that investigate the immunomodulatory properties of this particular chemical compound. Therefore, no detailed research findings or data tables on its impact on cytokine activity can be provided at this time.

Role in Modulating Enzyme Activity in Biological Systems

The role of this compound in modulating enzyme activity in biological systems is not documented in the current body of scientific research. While the broader class of amino acid derivatives is known to interact with various enzymes, specific studies focusing on this compound are not available. Consequently, there are no established findings or data to present regarding its influence on enzymatic processes.

Investigation in Agricultural Chemicals (e.g., Herbicide and Pesticide Development)

There is limited information available regarding the investigation of this compound in the context of agricultural chemical development. Some chemical suppliers categorize it as a potential pesticide intermediate. echemi.com However, detailed scientific studies or patents describing its synthesis, efficacy, or specific role in the development of herbicides or pesticides have not been identified in publicly accessible research databases. Without such research, a thorough analysis of its application in this field is not possible.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable tools for probing the molecular structure and stereochemistry of Dimethyl 2-amino-3-hydroxybutanedioate. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure, conformation, and stereochemistry of this compound. Both ¹H-NMR and ¹³C-NMR are routinely employed for these purposes.

In ¹H-NMR spectroscopy, the chemical shifts of the protons provide information about their electronic environment. For this compound, the protons attached to the chiral carbons (C2 and C3) are of particular interest. The coupling constants (J-values) between adjacent protons are crucial for determining the dihedral angles and thus the preferred conformation of the molecule in solution. For instance, the coupling constant between the proton at C2 and the proton at C3 can help in distinguishing between the syn and anti diastereomers.

Expected ¹H-NMR Data for this compound (in CDCl₃):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 (proton on C2) | 3.8 - 4.2 | Doublet | 3 - 5 |

| H3 (proton on C3) | 4.3 - 4.7 | Multiplet | - |

| OCH₃ (ester at C1) | 3.7 - 3.8 | Singlet | - |

| OCH₃ (ester at C4) | 3.6 - 3.7 | Singlet | - |

| NH₂ | 1.5 - 3.0 | Broad Singlet | - |

| OH | 2.0 - 4.0 | Broad Singlet | - |

Expected ¹³C-NMR Data for this compound (in CDCl₃):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (ester carbonyl) | 170 - 175 |

| C4 (ester carbonyl) | 170 - 175 |

| C2 | 55 - 60 |

| C3 | 70 - 75 |

| OCH₃ (ester at C1) | 51 - 53 |

| OCH₃ (ester at C4) | 51 - 53 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate mass determination of this compound and for the identification and quantification of impurities. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, which allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (C₆H₁₁NO₅), the expected exact mass can be calculated and compared with the experimentally determined mass to confirm its identity. Any deviation from the theoretical mass may indicate the presence of impurities.

Impurity profiling by HRMS involves the detection and identification of low-level impurities that may be present in the sample. These impurities can include starting materials, by-products from the synthesis, or degradation products. The high resolution of the instrument allows for the separation of ions with very similar m/z values, enabling the differentiation of the target compound from its impurities.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information about the parent ion and its fragments. The fragmentation pattern of this compound can be analyzed to confirm its structure and to differentiate it from its isomers.

Expected HRMS Data for this compound:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₆H₁₂NO₅⁺ | 178.0710 |

| [M+Na]⁺ | C₆H₁₁NNaO₅⁺ | 200.0530 |

Chromatographic Separation Techniques for Isolation and Analysis

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from reaction mixtures and for the separation of its stereoisomers.

Liquid-liquid extraction is a common and effective method for the initial isolation of this compound from a crude reaction mixture. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Given the polar nature of this compound, with its amino, hydroxyl, and ester functional groups, a suitable organic solvent would be one that can effectively solvate this polarity. Ethyl acetate (B1210297) is a commonly used solvent for extracting moderately polar compounds. The pH of the aqueous phase can be adjusted to optimize the extraction. For instance, maintaining a slightly basic pH would keep the amino group in its free base form, potentially increasing its solubility in the organic phase.

A typical liquid-liquid extraction procedure would involve dissolving the crude reaction mixture in an appropriate aqueous solution and then extracting it multiple times with an immiscible organic solvent. The organic layers are then combined, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Recrystallization is a powerful technique for the purification of solid compounds and can also be employed for the resolution of enantiomers. The principle of recrystallization is based on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

For the purification of this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixed solvent system, such as methanol-diethyl ether or ethanol-hexane, could be effective. The crude solid is dissolved in the minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Enantiomeric resolution by recrystallization can be achieved by forming diastereomeric salts with a chiral resolving agent. For the amino group in this compound, a chiral acid such as tartaric acid or mandelic acid can be used. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. Once the diastereomers are separated, the resolving agent can be removed to yield the pure enantiomers.

Preparative and analytical chromatography are high-resolution techniques used for the purification and analysis of this compound.

Analytical High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound and to separate its different stereoisomers. Due to the lack of a strong chromophore in the molecule, a detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be employed. Alternatively, derivatization with a UV-active agent can be performed to allow for UV detection. For the separation of stereoisomers, chiral stationary phases (CSPs) are utilized. Polysaccharide-based chiral columns are often effective for the separation of enantiomers of amino acid derivatives. yakhak.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is used for the purification of larger quantities of this compound. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle the increased sample load. Prep-HPLC can be a highly effective method for isolating the individual stereoisomers of the compound with high purity.

Typical HPLC Conditions for Analysis of Amino Acid Esters:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or other suitable mixture |

| Flow Rate | 1.0 mL/min |

| Detection | Refractive Index (RI) or UV (after derivatization) |

| Temperature | Ambient |

Quantitative Analysis of Reaction Byproducts and Intermediates (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique for the quantitative analysis of substances. However, its direct application for compounds like this compound and its common aliphatic intermediates or byproducts is limited. This is because such molecules typically lack a significant chromophore, which is a part of a molecule that absorbs light in the UV-Vis spectrum wiley.com. Consequently, quantitative analysis via UV-Vis spectroscopy for these types of compounds predominantly relies on indirect methods, where a chromophore is introduced through a chemical reaction, a process known as derivatization, or through the formation of light-absorbing complexes wiley.comnih.gov.

These methods are crucial for monitoring reaction progress, quantifying unreacted starting materials, and assessing the purity of the final product by detecting and measuring amino-containing byproducts.

Derivatization with Ninhydrin

A classic and widely adopted method for quantifying amino acids and compounds with primary amine groups is the ninhydrin reaction semanticscholar.orgnih.gov. Ninhydrin reacts with the primary amino group of an analyte at an elevated temperature to produce a deep purple-colored compound known as Ruhemann's purple. This product exhibits a strong absorbance maximum at approximately 570 nm, which can be measured to determine the concentration of the amino-containing species nih.gov.

This technique can be effectively employed to quantify the total concentration of primary amine-containing impurities or unreacted amino acid precursors in a sample of this compound. By creating a calibration curve with a known standard, the absorbance of a reaction sample can be directly correlated to the concentration of these species.

Interactive Table: Quantitative Analysis using Ninhydrin Reaction Select a concentration to see the corresponding typical absorbance.

| Analyte Concentration (µmol/mL) | Absorbance at 570 nm (A.U.) |

|---|---|

| 0.02 | 0.15 |

| 0.04 | 0.30 |

| 0.06 | 0.45 |

| 0.08 | 0.60 |

| 0.10 | 0.75 |

Charge-Transfer Complex Formation

Another advanced spectrophotometric approach involves the formation of charge-transfer (CT) complexes. This method utilizes electron-acceptor molecules (π-acceptors) that react with the electron-donating amino group of the analyte to form a colored complex . The intensity of the color is proportional to the concentration of the amino compound.

Reagents such as 7,7',8,8'-tetracyanoquinodimethane (TCNQ) have been successfully used for the determination of various amino acids . The reaction between an amino acid (the n-donor) and TCNQ (the π-acceptor) in a solvent like acetonitrile results in a colored radical anion, which exhibits strong absorption at a characteristic wavelength, often in the far-visible or near-infrared region . This method's specificity and sensitivity can be tailored by selecting the appropriate acceptor and reaction conditions, making it suitable for quantifying specific amino-containing byproducts in a complex reaction mixture.

Table 1: Spectrophotometric Data for Amino Acid-TCNQ Charge-Transfer Complexes

| Amino Acid | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Glycine (B1666218) | 841 | 2.20 x 10⁴ |

| Glutamine | 841 | 3.92 x 10⁴ |

| Valine | 841 | 2.70 x 10⁴ |

Metal Complexation for Indirect Detection

For enhanced sensitivity, particularly when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), indirect UV-Vis detection through metal complexation is a powerful strategy. Many amino acids and their derivatives, which are otherwise transparent to UV-Vis detectors, can form complexes with transition metal ions, such as copper(II) nih.gov.

In a typical HPLC setup, the column effluent containing the separated analytes (e.g., this compound and its byproducts) is passed through a post-column reactor. In this reactor, the analytes are mixed with a solution containing Cu(II) ions. The resulting Cu(II)-analyte complexes absorb significantly in the UV region (typically around 240-250 nm), allowing for their sensitive detection and quantification nih.gov. This method increases the sensitivity of UV-Vis detection by two to three orders of magnitude compared to direct measurement nih.gov.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ninhydrin |

| 7,7',8,8'-tetracyanoquinodimethane (TCNQ) |

| Glycine |

| Glutamine |

| Valine |

| Lysine |

| Acetonitrile |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis of Dimethyl 2-amino-3-hydroxybutanedioate

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictate its physical and biological properties. For this compound, these studies would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them.

Conformational Search: A systematic or stochastic search of the conformational space would be the initial step. This can be achieved through various algorithms that systematically alter the torsion angles of the rotatable bonds in the molecule. For this compound, the key rotatable bonds would be around the Cα-Cβ bond, the C-C single bonds of the backbone, and the C-O bonds of the ester groups. The relative energies of the resulting conformers would then be calculated using molecular mechanics force fields or more accurate quantum mechanical methods.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of this compound in a particular environment, such as in aqueous solution, molecular dynamics simulations are employed. nih.govrsc.orgnih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules over time, providing a trajectory that reveals how the molecule's conformation evolves. nih.govrsc.orgnih.govresearchgate.net Analysis of the MD trajectory can identify the most populated conformational states, the timescale of conformational changes, and the role of solvent in stabilizing different conformers. For instance, studies on other amino acids have shown that the charge state and the nature of the side chain significantly influence their behavior at water interfaces. diva-portal.org

Illustrative Conformational Data for a Related Compound (Threonine Methyl Ester):

While specific data for this compound is not available, we can consider the related molecule, threonine methyl ester, which shares the α-amino-β-hydroxy acid ester motif. nist.govnih.govsigmaaldrich.comsigmaaldrich.com Conformational studies on such molecules often reveal the importance of intramolecular hydrogen bonding between the hydroxyl group, the amino group, and the ester carbonyl, which significantly influences the preferred geometry. nih.gov

| Dihedral Angle | Predicted Value (degrees) for a Low-Energy Conformer |

| O=C-Cα-N | ~120° |

| C-Cα-Cβ-O | ~60° (gauche) or ~180° (anti) |

| H-O-Cβ-Cα | Variable, depending on H-bonding |

Note: The data in this table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values for this compound would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. mdpi.comuisek.edu.ecbohrium.comresearchgate.netutah.edunorthwestern.eduresearchgate.netaip.orgresearchgate.net This information is crucial for understanding its reactivity, spectroscopic properties, and intermolecular interactions.

Molecular Orbitals and Electron Density: Calculations would determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. The carbonyl oxygens and the nitrogen atom are expected to be nucleophilic centers, while the carbonyl carbons and the proton on the hydroxyl group are likely electrophilic sites.

Reactivity Descriptors: From the calculated electronic structure, various reactivity descriptors can be derived. These include:

Ionization Potential (IP): The energy required to remove an electron (related to the HOMO energy).

Electron Affinity (EA): The energy released when an electron is added (related to the LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Illustrative Reactivity Descriptors for a Generic Amino Acid Ester:

| Descriptor | Conceptual Definition | Predicted Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high due to lone pairs on O and N |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low due to the electron-withdrawing ester groups |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, suggesting reasonable stability but potential for reactivity |

| Dipole Moment | Measure of the overall polarity of the molecule | Significant, due to the presence of polar functional groups |

Note: The trends in this table are qualitative predictions based on the functional groups present in this compound. Specific values would require dedicated quantum chemical calculations.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. nih.govrogue-scholar.orgyoutube.comlibretexts.orgvaia.com For this compound, several reactions could be of interest, such as its hydrolysis, oxidation, or participation in condensation reactions.

Transition State Theory: By mapping the potential energy surface along a reaction coordinate, computational methods can identify the transition state (the highest energy point along the reaction pathway) and calculate the activation energy barrier. This information is critical for predicting the rate of a reaction.

Example: Ester Hydrolysis: The hydrolysis of the dimethyl ester groups in this compound is a fundamental reaction. Computational studies on the hydrolysis of other esters have elucidated the detailed steps of both acid-catalyzed and base-catalyzed mechanisms. nih.govrogue-scholar.orgyoutube.comlibretexts.orgvaia.com For instance, in acid-catalyzed hydrolysis, the initial step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.comlibretexts.org The subsequent steps involve proton transfers and the eventual departure of methanol (B129727) to yield the carboxylic acid. Computational modeling can provide the energy profile for this entire process, identifying the rate-determining step.

Illustrative Energy Profile for a Generic Ester Hydrolysis Reaction:

| Reaction Step | Relative Energy (kcal/mol) |

| Reactants (Ester + H₂O + H⁺) | 0 |

| Protonated Ester | -5 |

| Tetrahedral Intermediate | +15 |

| Transition State for C-O Bond Cleavage | +20 |

| Products (Carboxylic Acid + Alcohol + H⁺) | -10 |

Note: This is a generalized and simplified energy profile for an acid-catalyzed ester hydrolysis. The actual energies for this compound would need to be calculated specifically.

Predictive Studies for Biological Activity and Ligand-Receptor Interactions

Computational methods are extensively used in drug discovery and design to predict the biological activity of molecules and to understand how they interact with their biological targets. nih.govcapes.gov.brnih.govjprdi.vnacs.orgnih.govrsc.orgnih.govsigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. jprdi.vnnih.govnih.govsigmaaldrich.com For a set of analogs of this compound, QSAR models could be developed to predict their potency as inhibitors of a particular enzyme, for example. The models would use calculated molecular descriptors (such as those mentioned in section 7.2) to correlate with experimental activity data.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govcapes.gov.brnih.govacs.orgrsc.org If a potential protein target for this compound were identified, molecular docking could be used to predict how it fits into the active site of the protein. The docking results would provide insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and a predicted binding affinity. For example, docking studies on aspartame, a dipeptide ester, have been used to characterize its binding to the human sweet taste receptor. nih.gov

Illustrative Docking Results for a Ligand in a Receptor Active Site:

| Interaction Type | Interacting Residues in a Hypothetical Receptor |

| Hydrogen Bond | Asp, Glu, Ser |

| Hydrophobic Interaction | Leu, Val, Phe |

| Electrostatic Interaction | Arg, Lys |

Note: The interacting residues are hypothetical and would depend on the specific receptor being studied. This table illustrates the type of information that can be obtained from a molecular docking study.

Future Research Directions and Interdisciplinary Prospects

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

Research into the synthesis of 3-hydroxyaspartic acid derivatives has been documented, primarily focusing on the creation of its various stereoisomers from chiral precursors like tartaric acid. For instance, synthetic routes to produce diethyl 3-hydroxyaspartate have been developed. However, specific studies aimed at optimizing these pathways for the dimethyl ester, or developing novel, more efficient, and selective methods for its synthesis, are not described in the available literature. The development of such pathways would be a crucial first step for any future research into this compound.

Exploration of New Biological Targets and Therapeutic Applications

The parent compound, 3-hydroxyaspartic acid, has been identified as an inhibitor of glutamate uptake. This suggests that its derivatives might have potential applications in neuroscience. However, there are no specific studies that explore the biological targets or therapeutic applications of Dimethyl 2-amino-3-hydroxybutanedioate. Future research would need to investigate its interaction with biological systems to identify any potential therapeutic value.

Integration into Advanced Drug Delivery Systems and Nanotechnology

The use of functionalized amino acids in drug delivery and nanotechnology is a burgeoning field. These molecules can be used to create biocompatible and biodegradable polymers, nanoparticles, and other nanostructures for targeted drug delivery. While it is conceivable that this compound could be explored for such purposes, there is currently no published research detailing its integration into any drug delivery systems or nanotechnological applications.

Emerging Roles in Sustainable Chemical Processes and Circular Economy Initiatives

Amino acids are increasingly being investigated as building blocks for sustainable polymers and chemicals, contributing to the principles of green chemistry and the circular economy. Their biodegradability makes them attractive alternatives to fossil fuel-based materials. However, the potential role of this compound in these initiatives has not been explored. Research would be needed to assess its suitability as a monomer for biodegradable polymers or as a platform chemical in sustainable processes.

Collaborative Research at the Interface of Chemistry, Biology, and Materials Science

The multifaceted nature of functionalized amino acids makes them ideal candidates for interdisciplinary research. Such collaborations could explore their use in creating novel biomaterials, sensors, or catalysts. At present, there is no evidence of collaborative research projects focusing specifically on this compound that bridge the fields of chemistry, biology, and materials science.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of dimethyl 2-amino-3-hydroxybutanedioate?

- Methodological Answer : To improve yield, consider reductive amination protocols using sodium triacetoxyhydroborate (STAB) as a reducing agent under inert atmospheres (e.g., nitrogen). For example, suspending intermediates in dichloroethane and controlling stoichiometric ratios (e.g., 1:1 aldehyde-to-amine ratio) can minimize side reactions. Post-reaction purification via sequential extraction with ethyl acetate and washing with brine enhances purity .

Q. What purification techniques are effective for isolating this compound intermediates?

- Methodological Answer : Liquid-liquid extraction with dichloromethane or ethyl acetate, followed by drying over sodium sulfate and reduced-pressure concentration, is effective. For chiral intermediates, recrystallization from solvents like dichloroethane can resolve enantiomeric mixtures. Saturated sodium bicarbonate washes are critical to remove acidic byproducts .

Q. How can NMR spectroscopy validate the structure of this compound derivatives?

- Methodological Answer : Use in deuterated DMSO to identify characteristic peaks, such as methyl ester protons (δ ~3.8 ppm) and amino/amide protons (δ ~9.0 ppm). Integration ratios and splitting patterns help confirm stereochemistry, as seen in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride .

Advanced Research Questions

Q. What strategies ensure stereochemical control during the synthesis of this compound derivatives?

- Methodological Answer : Employ chiral auxiliaries or enantiopure starting materials (e.g., (2S)-configured amino esters) to direct stereoselectivity. Reductive amination with STAB preserves chirality under mild conditions. Monitoring reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy ensures fidelity to the desired enantiomer .

Q. How do environmental conditions influence the degradation pathways of this compound?

- Methodological Answer : Under acidic or aqueous conditions, ester hydrolysis generates 2-amino-3-hydroxybutanedioic acid. Accelerated stability studies (e.g., 40°C/75% relative humidity) paired with LC-MS can identify degradation products. Reference standards like DL-hydroxybutanedioic acid aid in characterizing hydrolytic byproducts .

Q. What advanced analytical methods resolve data contradictions in impurity profiling?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with to differentiate isobaric impurities. For example, trace aldehydes from incomplete reductive amination can be quantified via derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by UV-Vis analysis .

Q. How can computational modeling predict reaction outcomes for novel this compound analogs?

- Methodological Answer : Density Functional Theory (DFT) calculations assess transition-state energetics for key steps like esterification or amidation. Molecular docking studies with enzymes (e.g., hydrolases) predict metabolic stability, guiding structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.